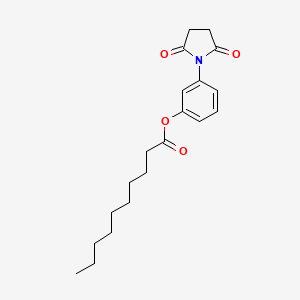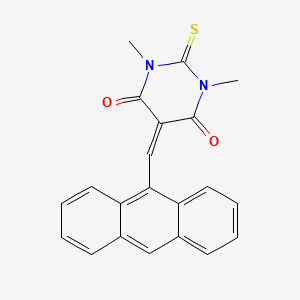
3-(2,5-Dioxopyrrolidin-1-yl)phenyl decanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2,5-Dioxopyrrolidin-1-yl)phenyl decanoate is a chemical compound that belongs to the class of pyrrolidine-2,5-dione derivatives. These compounds are known for their diverse biological activities, including anticonvulsant, antinociceptive, and other pharmacological properties . The structure of this compound consists of a pyrrolidine-2,5-dione ring attached to a phenyl group, which is further linked to a decanoate ester chain.
Preparation Methods
The synthesis of 3-(2,5-Dioxopyrrolidin-1-yl)phenyl decanoate typically involves the following steps :
Starting Materials: The synthesis begins with commercially available succinic anhydride and dl-phenylglycine.
Reaction Conditions: The reaction is carried out in acetic acid at 70°C to form succinamic acid.
Coupling Reaction: The succinamic acid is then coupled with the appropriate decanoate ester using coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to yield the final product.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the compound.
Chemical Reactions Analysis
3-(2,5-Dioxopyrrolidin-1-yl)phenyl decanoate undergoes various chemical reactions, including :
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The phenyl group in the compound can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3-(2,5-Dioxopyrrolidin-1-yl)phenyl decanoate has a wide range of scientific research applications :
Chemistry: It is used as a building block in the synthesis of various hybrid compounds with potential pharmacological activities.
Biology: The compound is studied for its anticonvulsant and antinociceptive properties in animal models of epilepsy and pain.
Medicine: It has potential therapeutic applications in the treatment of neurological disorders such as epilepsy and neuropathic pain.
Industry: The compound is used in the development of new drugs and chemical entities with improved efficacy and safety profiles.
Mechanism of Action
The mechanism of action of 3-(2,5-Dioxopyrrolidin-1-yl)phenyl decanoate involves the inhibition of calcium currents mediated by Cav 1.2 (L-type) channels . This inhibition reduces neuronal excitability and prevents the occurrence of seizures and pain. The compound also interacts with other molecular targets, including voltage-gated sodium channels and NMDA receptors, contributing to its anticonvulsant and analgesic effects .
Comparison with Similar Compounds
3-(2,5-Dioxopyrrolidin-1-yl)phenyl decanoate can be compared with other similar compounds, such as :
N-Benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide: This compound has similar anticonvulsant properties but differs in its molecular structure and specific pharmacological profile.
2-(3-(3-Methylthiophen-2-yl)-2,5-dioxopyrrolidin-1-yl)acetic acid: This compound also exhibits anticonvulsant and antinociceptive activities but has a different chemical structure and mechanism of action.
The uniqueness of this compound lies in its specific combination of structural features and pharmacological properties, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C20H27NO4 |
|---|---|
Molecular Weight |
345.4 g/mol |
IUPAC Name |
[3-(2,5-dioxopyrrolidin-1-yl)phenyl] decanoate |
InChI |
InChI=1S/C20H27NO4/c1-2-3-4-5-6-7-8-12-20(24)25-17-11-9-10-16(15-17)21-18(22)13-14-19(21)23/h9-11,15H,2-8,12-14H2,1H3 |
InChI Key |
NCSSTTKPAXQMAG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCC(=O)OC1=CC=CC(=C1)N2C(=O)CCC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(2,1,3-Benzoxadiazol-5-ylmethyl)sulfanyl]pyrimidine-4,6-diamine](/img/structure/B12495013.png)
![Ethyl 3-{[(2-chlorophenoxy)acetyl]amino}-4-(4-ethylpiperazin-1-yl)benzoate](/img/structure/B12495024.png)
![propyl 2-amino-1-[4-(butoxycarbonyl)phenyl]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B12495029.png)
![Ethyl 5-{[(2-chlorophenyl)carbonyl]amino}-2-(morpholin-4-yl)benzoate](/img/structure/B12495037.png)
![8-(azepan-1-yl)[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one](/img/structure/B12495045.png)
![6,8-dimethoxy-9-[4-(trifluoromethyl)phenyl]-3,4,9,10-tetrahydroacridin-1(2H)-one](/img/structure/B12495053.png)
![Ethyl 4-(4-benzylpiperazin-1-yl)-3-{[(3-fluorophenyl)carbonyl]amino}benzoate](/img/structure/B12495060.png)
![N-{[(2R,4S)-2-methyl-4-(phenylamino)-3,4-dihydroquinolin-1(2H)-yl]carbonothioyl}benzamide](/img/structure/B12495073.png)

![2-fluoro-N-({4-[4-(thiophen-2-ylcarbonyl)piperazin-1-yl]phenyl}carbamothioyl)benzamide](/img/structure/B12495079.png)
![Propyl 5-{[(5-bromo-2-methoxyphenyl)carbonyl]amino}-2-(morpholin-4-yl)benzoate](/img/structure/B12495082.png)
![1-{2-[(3-Fluoro-4-methylphenyl)amino]-2-oxoethyl}-6-oxo-1,6-dihydropyridine-3-carboxylic acid](/img/structure/B12495085.png)
![5-{(1E)-2-[1-(4-bromophenyl)pyrrol-2-yl]-1-azavinyl}-2-methoxypyridine](/img/structure/B12495090.png)
![2-({N-[(4-fluorophenyl)sulfonyl]-N-(4-methoxyphenyl)glycyl}amino)-N-(1-phenylethyl)benzamide](/img/structure/B12495101.png)
